肠杆菌素

描述

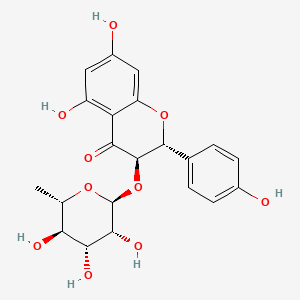

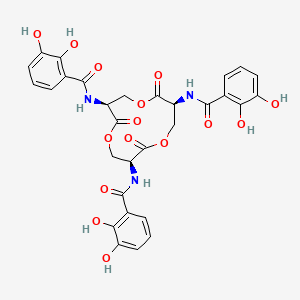

Enterobactin, also known as enterochelin, is a high-affinity siderophore that acquires iron for microbial systems . It is primarily found in Gram-negative bacteria, such as Escherichia coli and Salmonella typhimurium . Enterobactin is the strongest siderophore known, binding to the ferric ion (Fe 3+) with an affinity of K = 10^52 M^−1 .

Synthesis Analysis

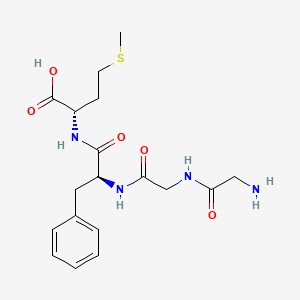

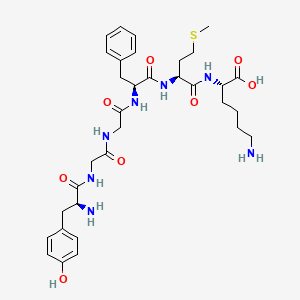

Enterobactin is synthesized by a non-ribosomal peptide synthase . The synthesis of Enterobactin was achieved via an iterative assembly based on a 3-hydroxylysine building block over 14 steps with an overall yield of 3% . The produced siderophores were purified and characterized using 1H, 13C NMR, IR spectroscopy .Molecular Structure Analysis

Enterobactin has a chemical formula of C30H27N3O15 and a molecular weight of 669.55 g/mol . It is a cyclic trimer composed of 2,3-dihydroxy-N-benzoylserine .Chemical Reactions Analysis

Enterobactin is involved in various chemical reactions, particularly in response to oxidative stress . It has been observed that strains impaired in enterobactin production, uptake, and hydrolysis were more susceptible to the oxidative damage caused by both hydrogen peroxide and paraquat than the wild-type strain .Physical And Chemical Properties Analysis

Enterobactin has a molecular weight of 669.55 g/mol . It is a compound synthesized by a non-ribosomal peptide synthase, as well as a bacterial metabolite and iron carrier that binds to Fe3+ and Fe2+ in solution, but not to iron .科学研究应用

铁清除和免疫系统逃避

肠杆菌素,一种由肠道细菌产生的铁载体,在铁清除中起着至关重要的作用。在哺乳动物中,由于疏水性和被先天免疫系统成分铁蛋白的螯合,它的有效性受到损害。致病性大肠杆菌和沙门氏菌菌株通过糖基化和线性化修饰肠杆菌素,形成逃避铁蛋白并恢复哺乳动物铁清除能力的沙门菌素 (Fischbach 等人,2006)。

抗生素治疗耐药性

肠杆菌属物种,包括产气肠杆菌和阴沟肠杆菌,表现出对抗生素治疗的耐药性。它们控制膜通透性并表达降解或灭活抗生素的解毒酶。它们的遗传适应性也使它们能够获得抗性基因,从而促进它们的存活和抗生素耐药性 (Davin-Régli 和 Pagés,2015)。

肠道菌群动态

肠杆菌素参与肠道菌群的动态,尤其是在炎症期间。益生菌大肠杆菌 Nissle 1917 使用微素(具有抗菌活性的微小蛋白质)来限制肠杆菌科在发炎肠道中的扩张。这种策略抑制肠道病原体并减少肠杆菌的爆发,展示了肠杆菌素在微生物竞争和肠道健康中的作用 (Sassone-Corsi 等人,2016)。

链霉菌产生

肠杆菌素不仅由肠杆菌科产生,也由链霉菌属产生。它被认为是这些生物体中典型的铁螯合铁载体,有助于它们的代谢和生理适应性 (Fiedler 等人,2001)。

氧化应激反应

肠杆菌素与细菌中的氧化应激反应有关。缺乏肠杆菌素系统组分的 E. coli 菌株对氧化应激因子表现出更高的敏感性。这表明肠杆菌素的保护作用超出了铁清除,在自由基稳定和抗应激中发挥了作用 (Peralta 等人,2016)。

抗生素递送增强

肠杆菌素的结构已被用来增强像环丙沙星这样的抗生素的递送。通过将肠杆菌素与抗生素结合,它作为针对大肠杆菌菌株的靶向递送机制,提高了抗生素的功效 (Neumann 等人,2018)。

致病性和毒力

在致病菌中,肠杆菌素与毒力因子有关。它参与了沙门菌素等化合物的合成,沙门菌素是肠杆菌素的修饰形式,可帮助病原体逃避宿主的免疫反应。这些修饰使肠杆菌素在宿主环境中更有效地获取铁,从而增加了致病性大肠杆菌和沙门氏菌菌株的毒力 (Fischbach 等人,2006)。

靶向抗菌活性

肠杆菌素可用于设计靶向抗菌策略。例如,将肠杆菌素与环丙沙星结合产生了针对致病性大肠杆菌菌株的靶向抗菌化合物。这种方法利用了病原体自身的铁摄取机制,将抗生素直接递送到细菌细胞中 (Neumann 等人,2018)。

对微生物群和病原体存活的影响

在肠道菌群的背景下,肠杆菌素在炎症期间大肠杆菌的存活中起作用。它的产生和活性可以影响肠道微生物平衡,影响共生菌和致病菌种群。这突出了肠杆菌素在微生物生态学中的作用及其对肠道健康的潜在影响 (Sassone-Corsi 等人,2016)。

在口腔微生物群中的作用

肠杆菌素也由共生口腔细菌如粘质罗西亚菌产生。它在口腔内铁的获取中起作用,并可以影响其他口腔微生物的生长。这为我们对口腔微生物群化学生态学的理解增加了一层 (Uranga 等人,2020)。

作用机制

未来方向

Siderophores like Enterobactin have potential applications in different sectors including agriculture, environment, biosensors, and the medical field . The ability of siderophores to complex several metals, in addition to Fe(III), considerably expands their possibilities of utilization . Future trends regarding the production and use of siderophores are being discussed .

属性

IUPAC Name |

N-[(3S,7S,11S)-7,11-bis[(2,3-dihydroxybenzoyl)amino]-2,6,10-trioxo-1,5,9-trioxacyclododec-3-yl]-2,3-dihydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H27N3O15/c34-19-7-1-4-13(22(19)37)25(40)31-16-10-46-29(44)18(33-27(42)15-6-3-9-21(36)24(15)39)12-48-30(45)17(11-47-28(16)43)32-26(41)14-5-2-8-20(35)23(14)38/h1-9,16-18,34-39H,10-12H2,(H,31,40)(H,32,41)(H,33,42)/t16-,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SERBHKJMVBATSJ-BZSNNMDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)OCC(C(=O)OCC(C(=O)O1)NC(=O)C2=C(C(=CC=C2)O)O)NC(=O)C3=C(C(=CC=C3)O)O)NC(=O)C4=C(C(=CC=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C(=O)OC[C@@H](C(=O)OC[C@@H](C(=O)O1)NC(=O)C2=C(C(=CC=C2)O)O)NC(=O)C3=C(C(=CC=C3)O)O)NC(=O)C4=C(C(=CC=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H27N3O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40182617 | |

| Record name | Enterobactin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

669.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Enterobactin | |

CAS RN |

28384-96-5, 9001-98-3 | |

| Record name | Enterobactin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28384-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Enterobactin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028384965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enterobactin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ENTEROBACTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35C9R2N24F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Chymosin preparation, escherichia coli k-12 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032199 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

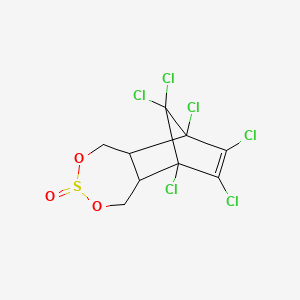

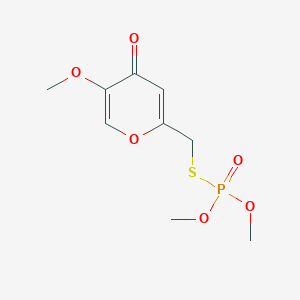

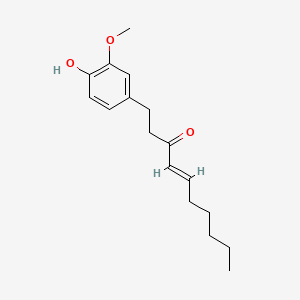

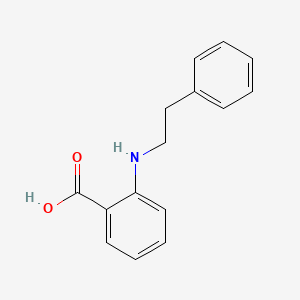

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-chlorobenzoyl)amino]benzoic Acid](/img/structure/B1671281.png)